1-Fluoro-4-bromo-2-naphthalenecarboxaldehyde properties
1-Fluoro-4-bromo-2-naphthalenecarboxaldehyde properties
An in-depth technical analysis of 1-Fluoro-4-bromo-2-naphthalenecarboxaldehyde (commonly referred to as 4-bromo-1-fluoro-2-naphthaldehyde) requires moving beyond basic chemical descriptors to understand its role as a highly programmable scaffold in modern drug discovery.
As a Senior Application Scientist, I approach this molecule not just as a reagent, but as a trifunctional architectural core. This guide deconstructs its structural mechanics, details its critical role in the synthesis of sodium-dependent glucose cotransporter (SGLT) inhibitors, and provides field-validated experimental protocols for its functionalization.
Chemical Identity & Physicochemical Profile
The successful handling and deployment of 4-bromo-1-fluoro-2-naphthaldehyde depend heavily on its physicochemical properties. The compound is a halogenated aromatic aldehyde characterized by a dense, electron-rich naphthalene ring system[1].
Table 1: Core Physicochemical Properties
| Property | Value | Clinical/Synthetic Relevance |
|---|---|---|
| CAS Number | 842136-64-5[2] | Primary identifier for commercial sourcing and regulatory tracking. |
| Molecular Formula | C₁₁H₆BrFO[2] | Indicates a highly halogenated, heavy framework. |
| Molecular Weight | 253.07 g/mol [2] | Optimal low-molecular-weight starting material for building larger API molecules. |
| Density | 1.626 g/cm³[3] | High density necessitates vigorous stirring during biphasic reactions to ensure mass transfer. |
| Boiling Point | 347.9 ºC at 760 mmHg[3] | High thermal stability; allows for high-temperature reflux conditions in cross-coupling without decomposition. |
| SMILES | O=CC1=CC(Br)=C2C=CC=CC2=C1F[2] | Useful for in silico molecular docking and predictive ADME modeling. |
Structural Mechanics & Orthogonal Reactivity
The true value of 4-bromo-1-fluoro-2-naphthaldehyde lies in its orthogonal reactivity. It possesses three distinct chemical sites that can be manipulated independently without cross-interference[1].
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C4-Bromine (The Cross-Coupling Anchor): Bromine is an excellent leaving group for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Stille). Its position at C4 is far enough from the C1/C2 substituents to minimize steric hindrance, allowing for efficient oxidative addition by Pd(0) species[1].
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C1-Fluorine (The Metabolic Shield): The introduction of fluorine enhances the electronic effects of the ring via strong inductive (-I) withdrawal[1]. In drug design, this fluorine atom is strategically placed to block cytochrome P450-mediated oxidation, thereby dramatically increasing the metabolic stability and lipophilicity of the final drug candidate.
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C2-Aldehyde (The Electrophilic Hub): The aldehyde group is highly susceptible to nucleophilic attack. It serves as the primary anchor point for chain extensions, such as reductive aminations, Grignard additions, or lithiated heterocycle additions[4].
Fig 1. Orthogonal reactivity workflow of 4-bromo-1-fluoro-2-naphthaldehyde.
Therapeutic Application: SGLT2 Inhibition in Diabetes
The most prominent pharmaceutical application of 4-bromo-1-fluoro-2-naphthaldehyde is its use as an advanced intermediate in the synthesis of SGLT inhibitors[4].
Mechanism of Action: SGLT2 inhibitors are a revolutionary class of antidiabetic therapeutics. In a healthy kidney, the sodium-dependent glucose cotransporter 2 (SGLT2) reabsorbs nearly 90% of filtered glucose in the proximal convoluted tubule[5]. By inhibiting this transporter, these drugs prevent glucose reabsorption, forcing the body to excrete excess glucose directly into the urine (glycosuria)[5]. This interrupts the self-exacerbating cycle of hyperglycemia and normalizes blood glucose levels without stimulating insulin secretion, thereby avoiding hypoglycemic events[4].
When designing these inhibitors, the naphthalene core derived from 4-bromo-1-fluoro-2-naphthaldehyde acts as the hydrophobic "aglycone" tail. This tail is essential for penetrating the lipophilic binding pocket of the SGLT2 protein, anchoring the drug while the attached sugar moiety blocks the glucose transport channel[5].
Fig 2. Mechanistic pathway of SGLT2 inhibition by naphthalene-derived agents.
Advanced Experimental Protocols
To transform 4-bromo-1-fluoro-2-naphthaldehyde into a viable SGLT inhibitor precursor, two primary synthetic transformations are required. The following protocols are engineered as self-validating systems to ensure maximum yield and reproducibility.
Protocol A: Nucleophilic Addition & Deoxygenation (C2 Functionalization)
Objective: Synthesis of 4-bromo-1-fluoro-2-(heteroarylmethyl)naphthalene via the addition of a lithiated heterocycle (e.g., 2-(2-pyridyl)thiophene), followed by silane reduction[5].
Causality & Logic: The C2-aldehyde is highly electrophilic. Lithiating the heterocycle with n-BuLi generates a potent nucleophile that attacks the aldehyde to form a secondary carbinol. To convert this carbinol into the required methylene bridge (-CH₂-) for SGLT inhibitors, Triethylsilane (Et₃SiH) and Boron trifluoride etherate (BF₃·OEt₂) are used. This specific reagent combination selectively reduces benzylic alcohols via a carbocation intermediate without prematurely reducing the C4-bromine or cleaving the C1-fluorine.
Step-by-Step Methodology:
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Lithiation: Dissolve 2-(2-pyridyl)thiophene (1.1 eq) in anhydrous THF under an Argon atmosphere at -78 °C. Dropwise add n-BuLi (1.1 eq, 2.5 M in hexanes). Stir for 45 minutes.
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Self-Validation (IPC 1): Quench a 0.1 mL aliquot with D₂O. GC-MS must show >95% deuterium incorporation to validate successful lithiation.
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Addition: Slowly add a solution of 4-bromo-1-fluoro-2-naphthaldehyde (1.0 eq) in THF. Stir for 2 hours, allowing the reaction to warm to 0 °C. Quench with saturated aqueous NH₄Cl and extract with EtOAc. Concentrate the organic layer to yield the crude carbinol.
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Deoxygenation: Dissolve the crude carbinol in anhydrous CH₂Cl₂ at -20 °C. Add Et₃SiH (3.0 eq) followed by dropwise addition of BF₃·OEt₂ (2.0 eq). Stir for 2 hours.
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Self-Validation (IPC 2): Monitor via TLC (Hexanes/EtOAc). The disappearance of the polar UV-active carbinol spot and the emergence of a highly non-polar spot confirms reduction. LC-MS must show the target mass (M+H) lacking the hydroxyl group.
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Workup: Quench with saturated NaHCO₃, extract with CH₂Cl₂, dry over Na₂SO₄, and purify via flash chromatography.
Protocol B: Suzuki-Miyaura Cross-Coupling (C4 Arylation)
Objective: Attachment of an aryl or glucopyranoside moiety at the C4 position.
Causality & Logic: The C4-bromine is primed for oxidative addition. We utilize Pd(dppf)Cl₂ as the catalyst because the bidentate dppf ligand enforces a cis-geometry on the palladium center. This accelerates the reductive elimination step and prevents catalyst degradation (black-out) at high temperatures. Potassium carbonate (K₂CO₃) is selected as the base to activate the incoming boronic acid by forming a reactive boronate complex, which facilitates rapid transmetalation.
Step-by-Step Methodology:
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Preparation: In a Schlenk flask, combine the C2-functionalized naphthalene intermediate (1.0 eq), the desired arylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), and K₂CO₃ (3.0 eq).
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Solvent & Degassing: Add a solvent mixture of 1,4-Dioxane/H₂O (4:1 v/v). Degas the suspension by bubbling Argon through the mixture for 15 minutes.
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Self-Validation (IPC 1): Upon heating to 90 °C, the heterogeneous suspension must transition into a clear, dark red/brown solution, indicating the successful generation of the active Pd(0) catalytic species.
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Reaction: Stir at 90 °C for 12 hours.
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Self-Validation (IPC 2): Analyze via LC-MS. Complete consumption of the starting material is confirmed when the distinct isotopic pattern of bromine (a 1:1 ratio of M / M+2 peaks) completely disappears in the product mass spectrum.
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Isolation: Cool to room temperature, filter through a pad of Celite to remove palladium residues, and purify the filtrate via automated reverse-phase chromatography.
Conclusion
1-Fluoro-4-bromo-2-naphthalenecarboxaldehyde is a masterclass in rational chemical design. By combining a highly reactive cross-coupling site (bromine), a metabolic shield (fluorine), and an electrophilic extension point (aldehyde) into a single dense aromatic framework, it provides medicinal chemists with the precise structural control required to synthesize next-generation SGLT inhibitors and combat metabolic diseases.
References
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Benchchem - 2-Bromo-1-naphthaldehyde | 269066-75-3 (Details on the reactivity of halogenated naphthaldehydes and fluorine electronic effects). 1
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ChemScene - 842136-64-5 | 4-Bromo-1-fluoro-2-naphthaldehyde (Source for CAS, Molecular Weight, Formula, and SMILES data). 2
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ChemSrc - 842136-64-5_4-BROMO-1-FLUORO-2 ... - cas号查询 (Source for Density and Boiling Point physicochemical data). 3
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Google Patents (EP2896397B1) - Novel compounds having inhibitory activity against sodium-dependant glucose transporter (Details the synthesis of SGLT inhibitors using the naphthaldehyde core). 4
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Google Patents (US8202984B2) - Glucopyranoside compound (Details the pharmacological mechanism of SGLT2 inhibition and glycosuria induction). 5
Sources
- 1. 2-Bromo-1-naphthaldehyde | 269066-75-3 | Benchchem [benchchem.com]
- 2. chemscene.com [chemscene.com]
- 3. 842136-64-5_4-BROMO-1-FLUORO-2-NAPHTHALDEHYDECAS号:842136-64-5_4-BROMO-1-FLUORO-2-NAPHTHALDEHYDE【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. EP2896397B1 - Novel compounds having inhibitory activity against sodium-dependant glucose transporter - Google Patents [patents.google.com]
- 5. US8202984B2 - Glucopyranoside compound - Google Patents [patents.google.com]
